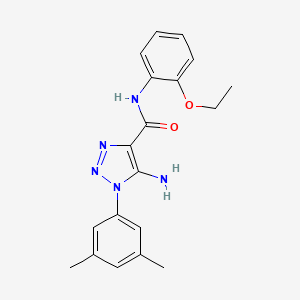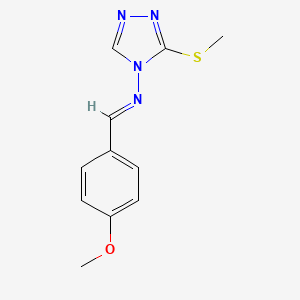
N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives similar to "N-(5-chloro-2-methylphenyl)-1-(2-furoyl)-4-piperidinecarboxamide" involves complex chemical reactions. For instance, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized as potential therapeutic agents for Alzheimer’s disease. The structural confirmation of these compounds was carried out using IR, 1H-NMR, and EI-MS spectral data (Hussain et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of these compounds is crucial for understanding their interaction with biological targets. For example, the molecular docking study of the synthesized 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides revealed their potential interaction with butyrylcholinesterase, an enzyme target for Alzheimer’s disease treatment (Hussain et al., 2016).
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A series of piperidine derivatives has been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease. The introduction of bulky moieties and specific groups at the nitrogen atom of benzamide significantly enhances activity, suggesting the importance of structural modifications for increased efficacy. Compound 21, with potent AChE inhibition, has been highlighted for further development as an antidementia agent (Sugimoto et al., 1990).
Therapeutic Potential for Alzheimer's Disease
New series of piperazine and piperidine derivatives have been synthesized, showing promise as therapeutic agents for Alzheimer's disease through enzyme inhibition activities. These compounds, especially with specific structural features, have demonstrated excellent potential based on IC50 values, highlighting their role in treating neurodegenerative disorders (Hussain et al., 2016).
Neuroinflammation Imaging
PET imaging studies have identified compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), marking a significant advancement in imaging reactive microglia and their contribution to neuroinflammation. This noninvasive tool enhances the understanding of neuroinflammatory processes in neuropsychiatric disorders, offering a pathway to monitor and develop new therapeutics for neuroinflammation (Horti et al., 2019).
Serotonin Receptor Agonism
Research on benzamide derivatives as serotonin 4 receptor agonists has opened avenues for developing drugs with potential benefits for gastrointestinal motility. These findings are crucial for designing drugs with improved bioavailability and therapeutic profiles for gastrointestinal disorders, showcasing the importance of structural modifications in enhancing drug efficacy (Sonda et al., 2003).
Cannabinoid Receptor Antagonism
Studies have explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, providing insights into the requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This research contributes to understanding the therapeutic potential of cannabinoid receptor antagonists in mitigating the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-5-14(19)11-15(12)20-17(22)13-6-8-21(9-7-13)18(23)16-3-2-10-24-16/h2-5,10-11,13H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLSIVOIFZGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)

![3-(azetidin-1-ylsulfonyl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5541618.png)
![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)


![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)